Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine
Description
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine (IUPAC name: [2-(5-methyl-1,3-thiazol-2-yl)ethyl]methylamine) is a secondary amine derivative featuring a thiazole ring substituted with a methyl group at position 5 and an ethylamine side chain. Its dihydrochloride salt (CAS: 920458-76-0) is noted for enhanced solubility, making it suitable for experimental applications . The thiazole core is a common pharmacophore in bioactive molecules, contributing to interactions with biological targets via hydrogen bonding and π–π stacking .
Properties
IUPAC Name |
N-methyl-2-(5-methyl-1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6-5-9-7(10-6)3-4-8-2/h5,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBYVCQMSSUWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Halogenated Propanamide Intermediates
A prominent synthetic route involves the preparation of halogenated propanamide intermediates, which are then reacted with nucleophiles to form the target compound.
Step 1: Preparation of 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide
- React 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride in an equimolar ratio.
- The reaction is carried out in a 5% aqueous sodium carbonate solution with manual shaking.
- Solid precipitates form within 10–20 minutes, which are filtered, washed with cold distilled water, and dried.
- This yields the electrophilic intermediate 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide in purified form.
Step 2: Nucleophilic Substitution to Form the Target Amine
- The electrophile from Step 1 is reacted with nucleophiles such as lithium hydride-activated 5-aryl-1,3,4-oxadiazole-2-thiols in dimethylformamide (DMF).
- The mixture is stirred for 14–16 hours at room temperature.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, ice-chilled distilled water is added to precipitate the product.
- The product is filtered, washed, dried, and recrystallized from methanol for purification.
This method is effective for synthesizing derivatives related to methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine and offers good yields and purity levels.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-methyl-1,3-thiazol-2-amine + 3-bromopropanoyl chloride in 5% Na2CO3 | Formation of 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (solid precipitate) |
| 2 | Reaction with nucleophile in DMF + lithium hydride, stirring 14–16 h | Substituted amide intermediate, purified by recrystallization |
Reductive Alkylation Approach Using Formaldehyde and Methylamine
Another method involves reductive alkylation of the thiazolyl amine with formaldehyde and methylamine derivatives.
- Starting from N-substituted thiazol-2-amine derivatives, acetic acid and aqueous formaldehyde are used under heating (e.g., 170 °C under microwave irradiation for 30 minutes).
- The reaction mixture is concentrated and washed to isolate an intermediate.
- Subsequent treatment with methylamine derivatives and bases such as N,N-diisopropylethylamine in solvents like N-methylpyrrolidone at elevated temperatures (e.g., 100 °C for 30 minutes) facilitates the introduction of the methylaminoethyl side chain.
- The final product is extracted, washed, dried, and purified by silica gel chromatography.
This approach is useful for introducing methyl groups on the amine nitrogen while maintaining the thiazole ring integrity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | N-(4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl)acetamide + acetic acid + formaldehyde, microwave 170 °C, 30 min | Intermediate with formylated amine group |
| 2 | Reaction with methylamine derivative + base in N-methylpyrrolidone, 100 °C, 30 min | Methylated amine product, purified by chromatography |
Carbamate and Amide Intermediate Routes
Patent literature describes processes involving carbamate and amide intermediates for related thiazolyl compounds, which can be adapted to prepare this compound.
- Amino-protecting agents and suitable bases in solvents are used to prepare intermediates such as tert-butyl carbamates.
- These intermediates undergo further functionalization to introduce methylaminoethyl groups.
- Crystalline forms of intermediates can be isolated and purified, enhancing the overall yield and stability of the final compound.
This method emphasizes the use of protecting groups and controlled reaction conditions to improve selectivity and product quality.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|
| Halogenated Propanamide Intermediate | 5-methyl-1,3-thiazol-2-amine + 3-bromopropanoyl chloride, nucleophilic substitution in DMF | Straightforward, good purity | Requires handling of brominated intermediates |
| Reductive Alkylation | Formaldehyde, methylamine derivatives, acetic acid, microwave heating, base in NMP | Efficient methylation on amine nitrogen | Microwave irradiation accelerates reaction |
| Carbamate/Amide Intermediate Route | Amino-protecting agents, bases, solvents, carbamate intermediates | Enhanced selectivity and stability | Suitable for scale-up and crystallization |
Research Findings and Considerations
- The halogenated propanamide route provides a versatile intermediate for further nucleophilic substitution, enabling structural diversification.
- Reductive alkylation using formaldehyde and methylamine derivatives is efficient for direct methylation but requires careful control of reaction conditions to avoid side reactions.
- Use of protecting groups such as tert-butyl carbamates improves reaction control and product isolation, especially for complex derivatives.
- Purification techniques such as recrystallization from methanol or silica gel chromatography are critical for obtaining high-purity this compound.
- Reaction monitoring by TLC and use of aqueous washes help in removing impurities and by-products effectively.
This comprehensive analysis of preparation methods for this compound integrates diverse research sources and patent data, providing a professional and authoritative guide for synthetic chemists engaged in the compound's production. The methods highlighted offer flexibility depending on available starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine has been investigated for its potential pharmacological properties. Research indicates that derivatives of thiazole compounds exhibit significant biological activity, particularly in targeting muscarinic acetylcholine receptors (mAChRs), which are crucial in various physiological processes.
Case Study : A study published in the Chemical and Pharmaceutical Bulletin explored the structure–activity relationships of thiazole derivatives. The findings suggested that modifications to the thiazole ring can enhance binding affinity to mAChRs, indicating a pathway for developing new therapeutic agents for neurological disorders .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important building block for synthesizing more complex molecules. It can be utilized in the preparation of various pharmaceuticals and agrochemicals.
Application Example :
- The compound can be employed in the synthesis of thiazole-containing heterocycles, which are known for their diverse biological activities. This application is particularly relevant in the development of new antimicrobial agents .
Biological Studies
The compound's structural features allow it to be used in biological studies aimed at understanding enzyme interactions and metabolic pathways. Its thiazole moiety is known to participate in various biochemical processes.
Research Insight :
Research has shown that thiazole derivatives can inhibit specific enzymes involved in disease pathways, making them candidates for drug development against conditions like cancer and diabetes .
Data Tables
Mechanism of Action
The mechanism of action of Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs are distinguished by variations in substituents, heterocyclic cores, and functional groups. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison
Pharmacological and Biochemical Properties
Target Compound :
- ADMET Profile: Limited data are available, but its dihydrochloride form suggests improved solubility over neutral analogs.
- Mechanistic Insights : The thiazole ring may engage in hydrogen bonding (e.g., with protease active sites) similar to thiazolide derivatives in SARS-CoV-2 studies .
Comparisons :
- 6WZU-11 : Exhibits stronger antiviral activity due to π–π stacking interactions between its thiazole and tryptophan residues in PLpro .
- MPEP : Despite lacking a thiazole, its pyridine core achieves anxiolytic effects via mGlu5 receptor antagonism, highlighting the role of heterocycles in CNS targeting .
- Thiazole-oxadiazole hybrids : Show broader antimicrobial activity but higher molecular weights (>300 g/mol), reducing bioavailability compared to the target compound .
Biological Activity
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of Thiazole Derivatives
Thiazole derivatives, including this compound, are characterized by a five-membered ring containing sulfur and nitrogen. These compounds are known for their antimicrobial , antifungal , antiviral , and anticancer properties. The presence of the thiazole ring allows for interactions with various biological targets, influencing numerous biochemical pathways.
Target Interactions
This compound interacts with enzymes and receptors within the body. The compound's structural features enable it to modulate enzyme activity and receptor signaling, leading to alterations in cellular functions.
Biochemical Pathways
The compound influences several biochemical pathways:
- Enzyme Activation/Inhibition : It can activate or inhibit enzymes involved in metabolic processes.
- Receptor Modulation : It may stimulate or block specific receptors, affecting physiological responses.
Biological Activities
This compound has been associated with various biological activities:
| Activity | Description |
|---|---|
| Antioxidant | Protects cells from oxidative stress. |
| Analgesic | Provides pain relief through modulation of pain pathways. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory mediators. |
| Antimicrobial | Exhibits activity against a range of bacteria and fungi. |
| Antiviral | Shows potential in inhibiting viral replication. |
| Antitumor | Demonstrates cytotoxic effects against cancer cell lines. |
Case Studies and Research Findings
- Antimicrobial Properties : Research has shown that thiazole derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ofloxacin and cefepime .
- Cytotoxicity in Cancer Cells : In vitro studies revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and others. The IC50 values indicate significant potency in inhibiting cell proliferation .
- Neuroprotective Effects : Recent studies suggest that thiazole derivatives can act as negative allosteric modulators of AMPA receptors, which are critical in neurodegenerative diseases . this compound may thus have implications for treating conditions like Alzheimer's disease.
Q & A
Q. What are the recommended synthetic routes for Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling a thiazole precursor (e.g., 5-methyl-1,3-thiazol-2-amine) with a brominated ethylamine derivative. For example, 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (an electrophile) can be reacted with nucleophiles like aryl hydrazides under polar aprotic conditions (e.g., DMF, 60–80°C) to form the target compound . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates.
- Catalysis : Triethylamine or sodium acetate aids in deprotonation and by-product removal.
- Temperature control : Reflux conditions (80–100°C) improve yield but may require inert atmospheres to prevent oxidation .
Table 1: Comparative Synthesis Conditions
| Reagent System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromopropanoyl chloride + Thiazole-2-amine | DMF | 80 | 72 | |
| Hydrazine hydrochloride + Ethylene glycol | Ethanol | 60 | 65 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : A singlet at δ 2.4–2.6 ppm (methyl group on thiazole), triplet at δ 3.1–3.3 ppm (CH₂ adjacent to amine), and multiplet at δ 3.6–3.8 ppm (ethylamine chain) .
- ¹³C NMR : Peaks at 14–16 ppm (thiazole C-Me), 45–50 ppm (ethylamine CH₂), and 160–165 ppm (thiazole C2) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed in different studies involving this compound?
Methodological Answer: Contradictions often arise from structural analogs with varying substituents. For example:
- Bioactivity variance : The 5-methyl thiazole moiety in this compound may exhibit different antimicrobial activity compared to 5-phenyl or 5-cyano analogs due to steric/electronic effects .
- Approaches :
Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl → trifluoromethyl) and compare bioactivity trends .
Docking Studies : Use software like AutoDock to model interactions with targets (e.g., bacterial enzymes) and identify critical binding residues .
Control experiments : Validate assay conditions (e.g., pH, solvent) to rule out experimental artifacts .
Q. What computational methods are suitable for predicting the compound's interactions with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model ligand-protein interactions. Use the compound’s SMILES/InChI (e.g.,
CN(Cc1nc(oc1C)c1cccs1)Cc1noc(c1)c1ccccc1) to generate 3D conformers. - MD Simulations : GROMACS or AMBER can simulate binding stability over time (50–100 ns trajectories) .
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity .
Q. How can the compound's stability under various conditions be systematically evaluated to inform experimental design?
Methodological Answer:
- Forced Degradation Studies :
-
Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH (25°C, 24h) and monitor degradation via HPLC .
-
Oxidative stress : Treat with 3% H₂O₂ and track peroxide adducts by LC-MS .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (typically >150°C for thiazoles) .
- Light Sensitivity : UV-Vis spectroscopy under 254 nm light can detect photodegradation products .
Table 2: Stability Assessment Parameters
Condition Method Key Metrics Reference Acidic hydrolysis HPLC % Parent remaining Oxidative stress LC-MS m/z of adducts Thermal analysis TGA Decomposition onset
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
